REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4](OS(C)(=O)=O)[CH2:5][O:6][CH3:7].[N-:13]=[N+:14]=[N-:15].[Na+]>CC(N(C)C)=O.O>[CH3:1][O:2][CH2:3][CH:4]([N:13]=[N+:14]=[N-:15])[CH2:5][O:6][CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
COCC(COC)OS(=O)(=O)C
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(COC)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |